molecular formula C15H21NO3 B15197090 Isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide CAS No. 13147-07-4

Isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide

Cat. No.: B15197090
CAS No.: 13147-07-4
M. Wt: 263.33 g/mol
InChI Key: YYHWYXQYNPKPQL-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a methyl group, a phenyl group, and an ethyl ester moiety, along with an oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide typically involves the following steps:

    Formation of Isonipecotic Acid Derivative: The initial step involves the preparation of isonipecotic acid derivative through the reaction of piperidine with appropriate reagents.

    Esterification: The carboxylic acid group of the isonipecotic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Oxidation: The final step involves the oxidation of the nitrogen atom in the piperidine ring to introduce the oxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Procurement of high-purity piperidine, ethanol, and oxidizing agents.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired quality.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions, such as Friedel-Crafts acylation or alkylation.

Major Products:

    Oxidation Products: More oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amine derivatives with reduced nitrogen functionality.

    Substitution Products: Compounds with various functional groups replacing the phenyl or ester moieties.

Scientific Research Applications

Isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound’s interactions with biological receptors and enzymes are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparison with Similar Compounds

    Isonipecotic Acid: The parent compound without the ester and oxide modifications.

    Piperidine Derivatives: A broad class of compounds with varying substituents on the piperidine ring.

Uniqueness: Isonipecotic acid, 1-methyl-4-phenyl-, ethyl ester, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and oxide functionalities differentiate it from other piperidine derivatives, potentially leading to unique pharmacological effects and applications.

Properties

CAS No.

13147-07-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-methyl-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-3-19-14(17)15(13-7-5-4-6-8-13)9-11-16(2,18)12-10-15/h4-8H,3,9-12H2,1-2H3

InChI Key

YYHWYXQYNPKPQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[N+](CC1)(C)[O-])C2=CC=CC=C2

Origin of Product

United States

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